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Compound of Interest

Compound Name:
N-(2-Chloroethyl)-N-

methyldodecanamide

CAS No.: 84803-68-9

Cat. No.: B12651413

Get Quote

Executive Summary
N-(2-Chloroethyl)-N-methyldodecanamide acts as a mechanism-based suicide inhibitor

targeting intracellular lipid amidases. Its design exploits the substrate specificity of enzymes

like NAAA, which process endogenous lipid mediators (e.g., Palmitoylethanolamide, PEA).[1]

The dodecyl tail ensures high-affinity binding to the enzyme's hydrophobic pocket, while the N-

(2-chloroethyl) moiety functions as a latent electrophile. Upon binding, the molecule undergoes

cyclization to a reactive oxazolinium ion, which subsequently alkylates the catalytic cysteine

residue, permanently silencing enzyme activity.

Part 1: Structural Pharmacology & Chemical Logic
To understand the mechanism, one must first deconstruct the molecule's three functional

domains:
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Domain Chemical Structure Pharmacological Function

Lipophilic Anchor Dodecanoyl chain (C12)

Recognition Element: Mimics

the fatty acid chain of

endogenous substrates (e.g.,

Lauric/Palmitic acid amides),

guiding the molecule into the

enzyme's hydrophobic

substrate channel.

Linker/Core N-Methyl Amide

Stability & Orientation: The N-

methyl group prevents

standard amide hydrolysis and

steric clashes, while

positioning the warhead. It also

enhances the nucleophilicity of

the carbonyl oxygen for the

activation step.

Reactive Warhead 2-Chloroethyl group

Electrophilic Trap: A latent

alkylating agent. It is relatively

stable in solution but becomes

highly reactive upon specific

activation within the enzyme

active site.

Part 2: Mechanism of Action (The Core)
The inhibition proceeds via a three-step "Bind-Activate-Lock" sequence. This mechanism

distinguishes it from non-specific alkylating agents, as the reactivity is masked until the

molecule is properly oriented within the enzyme's active site.

Step 1: Recognition and Binding ( )
The enzyme NAAA (a cysteine hydrolase) recognizes the dodecanamide tail. The lipid chain

slides into the enzyme's narrow hydrophobic tunnel, positioning the amide bond adjacent to the

catalytic triad (typically Cys-126 in human NAAA). The binding affinity (
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) is driven by van der Waals interactions between the alkyl tail and the hydrophobic residues of
the binding pocket.

Step 2: Warhead Activation (Oxazolinium Formation)
Unlike typical nitrogen mustards which form aziridinium ions, the amide nitrogen here is not

basic. Instead, the mechanism relies on O-alkylation.

The proximity of the amide carbonyl oxygen to the

-carbon of the chloroethyl group is constrained by the active site geometry.

The carbonyl oxygen performs an intramolecular nucleophilic attack on the carbon bearing

the chlorine.

Chloride (

) is displaced as a leaving group.[2]

A highly reactive, positively charged oxazolinium ion intermediate is formed.

Step 3: Irreversible Alkylation ( )
The catalytic Cysteine (Cys-SH) of the enzyme, which is positioned to attack the amide

carbonyl for normal hydrolysis, is instead presented with the electrophilic oxazolinium species.

The thiolate anion (

) of the catalytic cysteine attacks the ring carbon of the oxazolinium ion.

The ring opens, forming a stable thioether bond between the inhibitor and the enzyme.

The enzyme is now covalently modified and sterically occluded, preventing the entry of

natural substrates.

Mechanistic Visualization
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Caption: The "Bind-Activate-Lock" pathway converting the latent chloroethyl amide into a

suicide inhibitor.

Part 3: Experimental Validation Protocols
To confirm this mechanism in a research setting, the following self-validating protocols are

recommended.

Protocol A: Time-Dependent Inhibition Assay
(k_inact/K_I Determination)
Objective: Prove that inhibition is irreversible and time-dependent, characteristic of covalent

modification.

Preparation: Incubate recombinant NAAA (10 nM) with varying concentrations of N-(2-
Chloroethyl)-N-methyldodecanamide (0, 0.1, 1, 10, 50

M) in assay buffer (pH 5.0, citrate-phosphate).

Time Course: At defined time points (0, 5, 15, 30, 60 min), remove aliquots.

Activity Check: Dilute aliquots 100-fold into a solution containing a fluorogenic substrate

(e.g., PAMCA or N-heptadecanoyl-7-amido-4-methylcoumarin).

Readout: Measure fluorescence (Ex 360nm / Em 460nm).

Analysis: Plot % Activity remaining vs. Time. Data should fit a pseudo-first-order decay

equation:

.
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Validation: A linear dependence of

on inhibitor concentration confirms mechanism-based inactivation.

Protocol B: Mass Spectrometry Adduct Confirmation
Objective: Physically detect the covalent adduct on the enzyme.

Incubation: React purified NAAA (5

g) with excess inhibitor (100

M) for 2 hours.

Control: Run a parallel sample with DMSO vehicle only.

Digestion: Digest both samples with Trypsin or Pepsin.

LC-MS/MS: Analyze peptides using high-resolution mass spectrometry.

Search: Look for the specific mass shift on the catalytic cysteine-containing peptide.

Expected Mass Shift: + [Molecular Weight of Inhibitor - HCl]. The loss of HCl corresponds

to the cyclization/displacement mechanism.

Target Peptide: Look for the fragment containing Cys-126 (human sequence).

Protocol Workflow Diagram
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Branch A: Kinetic Assay Branch B: Structural Confirmation
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Caption: Dual-stream validation workflow for confirming kinetic parameters and structural

modification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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